molecular formula C27H19FN2O5 B11361026 5-(4-ethoxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

5-(4-ethoxyphenyl)-N-{2-[(4-fluorophenyl)carbonyl]-1-benzofuran-3-yl}-1,2-oxazole-3-carboxamide

Cat. No.: B11361026
M. Wt: 470.4 g/mol
InChI Key: JFHQSSSIYRGVRW-UHFFFAOYSA-N
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Description

5-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structural components, which include an ethoxyphenyl group, a fluorobenzoyl group, and a benzofuran moiety, all linked through an oxazole ring. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide typically involves a multi-step process. One common synthetic route includes:

    Friedel-Crafts Acylation: This step involves the acylation of a benzofuran derivative with 4-fluorobenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

    Formation of the Oxazole Ring: The intermediate product from the first step is then reacted with an appropriate nitrile and a base to form the oxazole ring.

    Coupling with Ethoxyphenyl Group: The final step involves coupling the oxazole derivative with 4-ethoxyphenyl isocyanate under controlled conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzofuran and oxazole rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

5-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and low dielectric constant.

Mechanism of Action

The mechanism of action of 5-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-(2-fluorobenzoyl)-3-(4-ethoxyphenyl)-2-thiourea
  • 4-chloro-5-(4-ethoxyphenyl)-2,6-dimethylthieno[2,3-d]pyrimidine
  • Butyl 4-[2-(4-ethoxyphenyl)-3-(4-fluorobenzoyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate

Uniqueness

5-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide is unique due to its combination of functional groups, which imparts distinct chemical reactivity and biological activity

Properties

Molecular Formula

C27H19FN2O5

Molecular Weight

470.4 g/mol

IUPAC Name

5-(4-ethoxyphenyl)-N-[2-(4-fluorobenzoyl)-1-benzofuran-3-yl]-1,2-oxazole-3-carboxamide

InChI

InChI=1S/C27H19FN2O5/c1-2-33-19-13-9-16(10-14-19)23-15-21(30-35-23)27(32)29-24-20-5-3-4-6-22(20)34-26(24)25(31)17-7-11-18(28)12-8-17/h3-15H,2H2,1H3,(H,29,32)

InChI Key

JFHQSSSIYRGVRW-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=C(OC4=CC=CC=C43)C(=O)C5=CC=C(C=C5)F

Origin of Product

United States

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